1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol
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Overview
Description
1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a complex organic compound with a unique bicyclic structure. It is known for its stability and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C16H28O, and it has a molecular weight of 236.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 5,5,6-trimethylbicyclo[2.2.1]heptan-2-one under basic conditions . This reaction yields the desired product through a series of steps, including nucleophilic addition and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic organic compound with similar structural features.
Camphor: Another bicyclic compound with a ketone functional group.
Isoborneol: An isomer of borneol with similar properties
Uniqueness
1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol stands out due to its specific combination of a bicyclic structure and a cyclohexanol moiety. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
191431-37-5 |
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Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)11-15(3)10-12(14)9-13(15)16(17)7-5-4-6-8-16/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
TZMAUDFSPDFZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC1CC2C3(CCCCC3)O)C)C |
Origin of Product |
United States |
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